molecular formula C11H6O B120106 3,5-Diethynylbenzaldehyde CAS No. 153390-76-2

3,5-Diethynylbenzaldehyde

Cat. No. B120106
M. Wt: 154.16 g/mol
InChI Key: SHASLAOFDLIIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethynylbenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is a yellowish solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has gained significant attention in scientific research due to its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 3,5-Diethynylbenzaldehyde as an anticancer agent is not well understood. However, studies have shown that it induces cell death in cancer cells by activating the apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest.

Biochemical And Physiological Effects

Studies have shown that 3,5-Diethynylbenzaldehyde exhibits low toxicity towards normal cells but demonstrates significant cytotoxicity towards cancer cells. It has also shown potential anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5-Diethynylbenzaldehyde in lab experiments include its simple synthesis method, high yield, and versatility as a reagent. However, its limitations include its low solubility in water and its potential toxicity towards living organisms.

Future Directions

There are several future directions for the research of 3,5-Diethynylbenzaldehyde. One potential direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential applications in other fields such as catalysis and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action as an anticancer agent and to optimize its efficacy and safety for clinical use.
In conclusion, 3,5-Diethynylbenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, versatility as a reagent, and potential anticancer properties make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.

Synthesis Methods

The synthesis of 3,5-Diethynylbenzaldehyde is achieved through the reaction of 3,5-dibromo-4-ethynylbenzoic acid with copper(I) acetylide in the presence of a palladium catalyst. This method is relatively simple and efficient, with a yield of up to 85%.

Scientific Research Applications

3,5-Diethynylbenzaldehyde has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic synthesis, it has been used as a versatile reagent for the preparation of various functionalized compounds. In medicinal chemistry, it has shown promising results as a potential anticancer agent.

properties

CAS RN

153390-76-2

Product Name

3,5-Diethynylbenzaldehyde

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

3,5-diethynylbenzaldehyde

InChI

InChI=1S/C11H6O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h1-2,5-8H

InChI Key

SHASLAOFDLIIRK-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC(=C1)C=O)C#C

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)C#C

synonyms

Benzaldehyde, 3,5-diethynyl- (9CI)

Origin of Product

United States

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